5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid
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Overview
Description
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical transformations.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . They interact with palladium catalysts during these reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes. Furthermore, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-ethoxy-2-fluoro-3-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The ethoxy, fluoro, and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of boron-containing drugs and enzyme inhibitors. Its unique structure allows for the design of molecules with enhanced biological activity and specificity .
Industry: The compound finds applications in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of functional materials .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 2-Ethoxy-5-trifluoromethylphenylboronic acid
Comparison: 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the combination of ethoxy, fluoro, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it more reactive in certain cross-coupling reactions compared to its analogs . The presence of the fluoro group, in particular, enhances the compound’s ability to participate in oxidative addition and transmetalation steps, leading to higher yields and selectivity in Suzuki-Miyaura reactions .
Properties
IUPAC Name |
[5-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-5-3-6(9(12,13)14)8(11)7(4-5)10(15)16/h3-4,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNNKYHTOVDUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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